3-Ethoxy-1-isoindolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10-8-6-4-3-5-7(8)9(12)11-10/h3-6,10H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVRISZZPGQITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 3 Ethoxy 1 Isoindolinone Scaffolds
General Reactivity Profiles of 3-Substituted Isoindolinones
The reactivity of 3-substituted isoindolinones is largely dictated by the nature of the substituent at the C3 position. This position is benzylic and adjacent to a lactam nitrogen, making it susceptible to a variety of transformations. diva-portal.org The presence of an electron-withdrawing group can activate the C3 proton, facilitating its removal and subsequent reactions. Conversely, a good leaving group at C3 enables nucleophilic substitution reactions.
Recent research has highlighted several methods for synthesizing 3-substituted isoindolinones, which in turn provides insight into their reactivity. For instance, visible-light-mediated denitrogenative alkene insertion into 1,2,3-benzotriazin-4(3H)-ones has been developed to access these scaffolds. nih.govacs.org This method demonstrates the formation of the isoindolinone ring through a photocatalytic process. Another approach involves the Rh(III)-catalyzed C-H functionalization of aryl hydroxamates with styrenes, which proceeds at room temperature and tolerates a range of functional groups. nih.gov
The isoindolinone scaffold can be further modified. For example, the coordinating group in some synthesized isoindolinones can act as a leaving group for ring closure, leading to the formation of isoindolobenzazepine products. nih.gov Additionally, 3-carboxylate-substituted isoindolinones have been shown to act as efficient nucleophiles in Michael reactions. tandfonline.com The versatility of the isoindolinone core is also demonstrated by its use in the synthesis of spiro isoindolinone derivatives through intramolecular formal [4+2] cycloaddition reactions. nii.ac.jp
Transformations Involving the C3-Ethoxy Group
The C3-ethoxy group in 3-ethoxy-1-isoindolinone is a key functional handle that allows for a variety of chemical transformations, primarily through its conversion to other functional groups or its displacement by nucleophiles.
The conversion of the carbonyl group in this compound to a thiocarbonyl group can be attempted using thionating agents like Lawesson's reagent. However, studies have shown that the direct thionation of 3-ethoxyisoindol-1-one does not yield the expected 3-ethoxyisoindol-1-thione. cdnsciencepub.comresearchgate.net Instead, an unstable red compound, identified as 3-(3-ethoxy-1H-isoindol-1-ylidene)-2,3-dihydro-1H-isoindol-1-thione, is formed. cdnsciencepub.comresearchgate.net This outcome suggests a more complex reaction pathway than a simple thionation of the lactam carbonyl.
In a related context, the treatment of 5-neopentoxyphthalimide with Lawesson's reagent produced a mixture of thiophthalimides, including 2,3-dihydro-6-neopentoxy-3-thioxo-1H-isoindol-1-one. cdnsciencepub.com This indicates that the position of the alkoxy group on the aromatic ring, rather than at the C3 position, can influence the outcome of the thionation reaction.
The C3-ethoxy group can be displaced by a variety of nucleophiles, a reaction often facilitated by the in situ formation of an N-acyliminium ion intermediate. This intermediate is highly electrophilic and readily reacts with both carbon and heteroatom nucleophiles.
Acid-catalyzed reactions of 3-ethoxyisoindolinones with alcohols can lead to the formation of other 3-alkoxyisoindolinones. arkat-usa.org For instance, the reaction of N-substituted 3-hydroxyisoindolinones with alcohols in the presence of diethylaminosulfur trifluoride (DAST) provides a convenient route to 3-alkoxyisoindolinones. arkat-usa.org While this method starts from the corresponding hydroxylactam, it highlights the accessibility of various alkoxy derivatives.
A nickel-catalyzed amidoalkylation reaction of γ-hydroxy lactams has been developed for the synthesis of 3-substituted isoindolinones, including 3-ethoxy-2-phenylisoindolin-1-one. acs.orgnih.gov This method demonstrates the versatility of using a Lewis acid to generate the N-acyliminium ion, which then reacts with a range of nucleophiles. acs.orgnih.gov
The following table summarizes the nucleophilic substitution reactions at the C3 position:
| Nucleophile | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| Alcohols | DAST | 3-Alkoxyisoindolinones | arkat-usa.org |
| Alcohols | Ni(ClO4)2·6H2O | 3-Alkoxyisoindolinones | acs.orgnih.gov |
| Thiols | Ni(ClO4)2·6H2O | 3-Thioalkylisoindolinones | acs.orgnih.gov |
| Amines | Ni(ClO4)2·6H2O | 3-Amino-isoindolinones | acs.orgnih.gov |
| Ketones | Ni(ClO4)2·6H2O | 3-Alkylisoindolinones | acs.orgnih.gov |
Conversion to Thio-Analogs (e.g., 3-Ethoxyisoindol-1-thione)
N-Substitution and Aromatic Ring Functionalization Reactions
Further derivatization of the this compound scaffold can be achieved through reactions at the nitrogen atom and on the aromatic ring.
N-substitution of the isoindolinone ring is a common strategy to introduce molecular diversity. This can be achieved through various methods, including the reaction of 3-alkylidenephthalides with primary amines to generate N-substituted 3-hydroxyisoindolinones in situ, which can then be further functionalized. rsc.org The use of chiral auxiliaries on the nitrogen, such as N-tert-butylsulfinyl groups, allows for the asymmetric synthesis of 3-substituted isoindolinones through direct alkylation. acs.org
Functionalization of the aromatic ring of the isoindolinone core can be accomplished using transition metal-catalyzed C-H activation reactions. For example, palladium-catalyzed C-H functionalization directed by an N-tosylcarboxamide group has been used for alkenylation, alkoxylation, halogenation, and arylation of the ortho C-H bond. researchgate.net Rhodium-catalyzed C-H activation of aryl hydroxamates has also been employed for the synthesis of isoindolinones. nih.gov These methods provide access to a wide range of substituted isoindolinone derivatives.
Cycloaddition Reactions and Annulation Pathways
The isoindolinone scaffold, particularly when appropriately substituted, can participate in cycloaddition and annulation reactions to construct more complex polycyclic systems.
Intramolecular formal [4+2] cycloaddition reactions of isoindolinone-derived hydroxylactam derivatives bearing enone or enal moieties have been developed to synthesize spiro isoindolinone derivatives. nii.ac.jp In these reactions, an N-acylenamide is generated in situ and undergoes cycloaddition with the tethered dienophile.
Annulation pathways involving C-H activation have also been reported. For example, a rhodium(III)-catalyzed C-H/N-H activation and annulation of N-methoxybenzamides with potassium vinyltrifluoroborate leads to the synthesis of 3-methyleneisoindolin-1-ones. nih.gov Another example is the atroposelective [4+1] annulation of ketoaldehydes and 1H-indol-1-amines catalyzed by a chiral phosphoric acid to produce isotopically labeled isoindolinones. researchgate.net
The Diels-Alder reaction of 1-ethoxyisoindole, which exists in tautomeric equilibrium with its isoindoline (B1297411) form, with maleimide (B117702) derivatives has been studied. clockss.orgresearchgate.net This demonstrates the ability of the isoindole tautomer to act as a diene in [4+2] cycloaddition reactions.
Rearrangement Processes and Ring Expansion/Contraction Studies
The isoindolinone ring system can undergo rearrangement and ring expansion or contraction reactions under specific conditions.
Acid-catalyzed intramolecular rearrangement of certain isoindolinone derivatives has been shown to yield 6H-isochromeno-[4,3-b]-pyridin-6-ones. rsc.orgresearchgate.net This transformation involves a cyclization followed by a rearrangement to a more stable fused heterocyclic system.
Ring expansion of isoindolinones has been observed in certain multicomponent reactions. For instance, the reaction of 2-formylbenzonitriles, diaryliodonium salts, and cyclopropyl (B3062369) ketones can lead to the formation of pentacyclic derivatives through a ring expansion of the cyclopropyl group. beilstein-journals.org A base-promoted selective C2–N1 ring-expansion of indolones has also been developed, although this is on a related but different heterocyclic system. rsc.org
Conversely, ring contraction has been utilized in the synthesis of isoindolinones. A notable example is the ring contraction of a stable aminoisoquinolinone derivative to an isoindolinone, which occurs upon exposure to air. researchgate.net Photochemical rearrangement of lithiated N-benzylbenzamides can lead to dearomatized enolates that undergo a ring expansion to cycloheptatrienes, representing a transformation of the initial isoindolinone-related intermediate. nih.gov
Formation of Isoindolin-1-one (B1195906) Phosphonate (B1237965) Derivatives
The synthesis of isoindolin-1-one phosphonates, which are compounds incorporating both the isoindolinone core and a phosphonate moiety at the C3 position, is a significant area of research. These structures are recognized as potential bioisosteres of natural α-amino acids. The primary and most efficient method reported for their synthesis is a special one-pot, three-component Kabachnik-Fields reaction. An alternative, though less commonly documented, pathway involves the direct phosphonylation of a pre-formed cyclic N,O-acetal, such as this compound.
The most prevalent synthetic route is a multicomponent reaction that condenses 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite (B83602). mdpi.comnih.gov This process is analogous to the standard Kabachnik-Fields reaction, but it possesses a unique intramolecular cyclization step facilitated by the carboxylic acid group on the benzaldehyde (B42025) ring. mdpi.com This method is highly efficient, often requires no catalyst, and can be significantly accelerated by microwave irradiation, which reduces reaction times from hours or days to mere minutes and provides high yields. mdpi.comnih.gov
The reaction involves the initial formation of an imine from 2-formylbenzoic acid and a primary amine, followed by the nucleophilic addition of the dialkyl phosphite. The resulting intermediate then undergoes a spontaneous intramolecular cyclization and dehydration to yield the stable N-substituted isoindolin-1-one-3-phosphonate. mdpi.com The scope of the reaction is broad, accommodating various aliphatic and aromatic primary amines as well as different dialkyl phosphites.
Detailed research findings on the catalyst-free, microwave-assisted synthesis have demonstrated the optimization of reaction conditions. For instance, the condensation of 2-formylbenzoic acid, butylamine, and diethyl phosphite was optimized to proceed at 60 °C for 10 minutes under microwave irradiation, yielding the desired product in 94% yield. mdpi.com
Table 1: Synthesis of N-Alkyl-Isoindolin-1-one-3-phosphonates via Three-Component Reaction mdpi.com
| Entry | Amine | P-Reagent | Conditions (MW) | Time (min) | Yield (%) |
| 1 | Butylamine | Diethyl phosphite | 60 °C | 10 | 94 |
| 2 | Butylamine | Dimethyl phosphite | 60 °C | 10 | 92 |
| 3 | Butylamine | Di-n-propyl phosphite | 60 °C | 15 | 88 |
| 4 | Butylamine | Di-n-butyl phosphite | 60 °C | 15 | 85 |
| 5 | Cyclohexylamine | Diethyl phosphite | 80 °C | 10 | 95 |
| 6 | Benzylamine | Diethyl phosphite | 80 °C | 10 | 93 |
While the three-component synthesis is the dominant pathway, the direct phosphonylation of cyclic N,O-acetals represents a plausible alternative. This compound is a cyclic N,O-acetal, and such structures can undergo N-α phosphonylation. Research has shown that isoindoline N,O-acetals can react with triethyl phosphite in the presence of a Lewis acid catalyst like indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) to afford the corresponding α-aminophosphonates. researchgate.net In this type of reaction, which follows an Arbuzov-like mechanism, the ethoxy group at the C3 position would serve as the leaving group upon nucleophilic attack by the phosphite. jk-sci.comwikipedia.orgorganic-chemistry.org This suggests a potential, albeit less explored, route for converting this compound directly into an isoindolin-1-one phosphonate derivative.
Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 1 Isoindolinone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-Ethoxy-1-isoindolinone provides distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the isoindolinone core typically appear as a complex multiplet in the downfield region, a characteristic of their varied electronic environments. The proton at the chiral center, bonded to both an oxygen and a nitrogen atom, shows a specific chemical shift. The ethoxy group protons present as a quartet and a triplet, indicative of the ethyl chain.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.85 | d | 7.1 | 1H | Ar-H |
| 7.52 | m | 19.0, 12.7, 6.8 | 3H | Ar-H |
| 5.70 | s | 1H | O-CH-N | |
| 3.25–2.89 | m | 2H | O-CH₂-CH₃ |
Data sourced from CDCl₃ solvent. acs.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of this compound. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, the chiral carbon, and the carbons of the ethoxy group.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 167.32 | C=O |
| 141.22 | Ar-C |
| 137.28 | Ar-C |
| 133.95 | Ar-C |
| 132.83 | Ar-C |
| 131.97 | Ar-C |
| 129.78 | Ar-C |
| 129.35 | Ar-C |
| 128.62 | Ar-C |
| 123.58 | Ar-C |
| 123.36 | Ar-C |
| 85.43 | O-CH-N |
| 58.03 | O-CH₂-CH₃ |
Data sourced from CDCl₃ solvent. acs.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits characteristic absorption bands that confirm the presence of key structural features. A strong absorption band is observed for the carbonyl (C=O) group of the lactam ring. The C-N stretching vibration of the isoindolinone ring and the C-O stretching of the ethoxy group also show distinct peaks. Aromatic C-H stretching and bending vibrations are also evident in the spectrum.
Table 3: FT-IR Spectroscopic Data for Isoindoline (B1297411) Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1731, 1720 | C=O Stretching | beilstein-journals.org |
| 1465 | C-H Bending (Aromatic) | beilstein-journals.org |
Note: Data is for a related isoindoline derivative and provides expected regions for key functional groups.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of isoindoline derivatives typically shows absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic system and n-π* transitions of the carbonyl group. For a related compound, 2-(3-ethoxy-4-hydroxybenzylideneamino) isoindoline-1,3-dione, absorption maxima are observed that are characteristic of the isoindoline core. researchgate.net
Table 4: UV-Vis Spectroscopic Data for an Isoindoline Derivative
| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
|---|---|---|---|
| 228 | - | - | mdpi.com |
Note: Data is for a related isoindoline derivative and provides an indication of expected absorption regions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of this compound, confirming its elemental composition. The calculated mass for the protonated molecule [M+H]⁺ is compared to the experimentally determined value, with a very small mass error, which validates the molecular formula of the compound. For the related compound 3-Ethoxy-2-(4-methylbenzyl)isoindolin-1-one, the calculated m/z for [M+H]⁺ was 282.1489, and the found value was 282.1490. acs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and polar molecules like this compound. libretexts.orgnih.gov This method involves the production of gaseous ions from a liquid solution, which are then analyzed by a mass spectrometer. libretexts.org For isoindolinone derivatives, ESI-MS is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.
In the analysis of various isoindolinone compounds, ESI-MS has been effectively used to confirm their molecular weights. For instance, in studies of related isoindolinone structures, the protonated molecular ion is readily observed, providing clear evidence for the compound's identity. google.comgoogle.com High-resolution ESI-MS (HR-ESI-MS) offers even greater precision, allowing for the determination of the elemental composition of the molecule with high accuracy. researchgate.net This level of detail is instrumental in distinguishing between compounds with similar nominal masses and confirming the predicted structures of newly synthesized derivatives. researchgate.net
The following table summarizes representative ESI-MS data for compounds related to the isoindolinone core structure.
| Compound/Derivative | Ionization Mode | Observed m/z | Ion Type | Reference |
| (1S,1′S)-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonyl]ethyl-N-(1′-phenylethyl)amine | ESI | 378.2 | [M+1]⁺ | google.com |
| 2-(2-(Methoxyamino)ethoxy)isoindoline-1,3-dione | ESI+ | 237.0872 | [M+H]⁺ | rsc.org |
| 2-(3-(2-(4-phenylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione | ESI | 426.2179 | [M+H]⁺ | scispace.com |
This table is for illustrative purposes and showcases data for related isoindolinone structures to demonstrate the application of ESI-MS.
MS/MS Fragmentation Studies
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is invaluable for elucidating the connectivity of atoms within a molecule. For isoindolinone derivatives, MS/MS studies can reveal characteristic fragmentation patterns that help to confirm the core structure and identify the nature and location of substituents.
The fragmentation pathways of isoindolinone-containing compounds are often characterized by the cleavage of specific bonds. For example, in the analysis of apremilast, a complex molecule containing an isoindolinone moiety, MS/MS of the protonated molecular ion at m/z 461 led to significant fragment ions at m/z 257, 205, and 178. nih.gov The fragment at m/z 257 corresponds to the loss of the N-dioxoisoindolinyl acetamide (B32628) group, indicating a primary cleavage at the bond connecting this group to the rest of the molecule. nih.gov
Similarly, studies on other substituted pyridinones have shown that fragmentation often initiates at the pyridinone ring, with losses of small molecules like water or hydrogen cyanide. researchgate.net The fragmentation of nitrogen-containing compounds can be complex, but systematic analysis of the product ion spectra allows for the deduction of probable fragmentation pathways, which in turn confirms the proposed structure. e3s-conferences.org
A representative fragmentation pattern for a related isoindolinone derivative is shown below:
| Precursor Ion (m/z) | Product Ions (m/z) | Corresponding Neutral Loss | Reference |
| 461 (Apremilast, [M+H]⁺) | 257, 205, 178, 163, 150 | Loss of N-dioxoisoindolinyl acetamide and subsequent fragments | nih.gov |
| 454 (Degradation Product of Rivaroxaban) | - | - | researchgate.net |
This table illustrates the type of data obtained from MS/MS studies on complex molecules containing the isoindolinone scaffold.
X-ray Diffraction Analysis for Solid-State Structure Determination
For isoindolinone derivatives, XRD has been used to unambiguously confirm their structures. For example, the crystal structure of 2-[1-(4-Ethoxy-phenyl)-2-oxo-4-styryl-azetidin-3-yl]isoindoline-1,3-dione revealed a nearly planar four-membered β-lactam ring. nih.gov In another study, the crystal structures of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives were all found to have a monoclinic crystal system. researchgate.net Such analyses are crucial for understanding the steric and electronic effects of different substituents on the isoindolinone core.
The data obtained from XRD can be presented in a crystallographic information file (CIF), which contains all the parameters necessary to describe the crystal structure. Key parameters include:
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |
| Atomic Coordinates (x, y, z) | The positions of each atom within the unit cell. |
While a specific crystal structure for this compound is not available in the provided search results, the technique's application to closely related compounds underscores its importance in the structural elucidation of this class of molecules. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of a molecule. wikipedia.orgfz-juelich.de For chiral derivatives of this compound, which possess one or more stereocenters, CD spectroscopy can be used to determine the absolute configuration and to study conformational changes. mdpi.comnih.gov
The CD spectrum of a chiral compound is highly sensitive to its three-dimensional structure. mdpi.com Different enantiomers of a chiral molecule will produce mirror-image CD spectra. nih.gov This property is invaluable for confirming the enantiomeric purity of a sample. Furthermore, the shape and sign of the CD bands can often be correlated with specific structural features, such as the orientation of different functional groups. nih.gov
In the context of isoindolinone chemistry, vibrational circular dichroism (VCD), an infrared-based technique, has been instrumental in determining the absolute configuration of enantioenriched isoindolones. nih.govresearchgate.net Theoretical calculations are often used in conjunction with experimental CD spectra to assign the absolute configuration with a high degree of confidence. nih.gov
A typical CD spectroscopy experiment would yield data on the molar ellipticity [θ] as a function of wavelength. The sign and magnitude of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) provide the key stereochemical information. While specific CD data for chiral derivatives of this compound were not found, the principles of the technique are broadly applicable to any chiral members of this compound class. wikipedia.orgfz-juelich.de
Computational and Theoretical Investigations of 3 Ethoxy 1 Isoindolinone
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in its ability to solve the Schrödinger equation, albeit in an approximate manner for complex systems. For a molecule such as 3-Ethoxy-1-isoindolinone, a variety of established methodologies are utilized to probe its geometric and electronic features.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.com This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com This simplification makes DFT computationally feasible for a wide range of molecules, including those of pharmaceutical interest. scispace.com
In practice, DFT calculations are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). researchgate.net The accuracy of these predictions is often validated by comparing them with experimental data, for instance, from X-ray crystallography. DFT is recognized for providing results that show high accuracy in comparison with experimental findings for molecular geometry and electronic transitions. The theory has been successfully applied to various isoindoline (B1297411) derivatives to analyze their molecular geometries and electronic characteristics. researchgate.net
To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. respectprogram.orgnih.govrsc.org TD-DFT extends the principles of DFT to excited states, allowing for the calculation of electronic transition energies and oscillator strengths, which are key components of an absorption spectrum. respectprogram.orgarxiv.org This method has become a standard for calculating the optical properties of small to medium-sized molecules. nih.gov
The application of TD-DFT can predict the wavelengths of maximum absorption (λmax) and helps in understanding the nature of the electronic transitions, such as π→π* transitions. arxiv.org These calculations are instrumental in interpreting experimental UV-Vis spectra. The methodology can be implemented in different ways, including frequency-space methods for analyzing trends in electronic transitions and real-time propagation schemes to obtain the full photo-absorption cross-section. arxiv.org
Density Functional Theory (DFT) Approaches for Geometric and Electronic Structure
Electronic Structure and Reactivity Analysis
Beyond geometry and spectra, computational methods offer deep insights into the electronic distribution and reactivity of this compound.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. The energies of these orbitals are crucial for determining a molecule's ability to donate or accept electrons, which corresponds to its oxidation and reduction potentials, respectively. ossila.com Analysis of the spatial distribution of these orbitals can reveal which parts of the molecule are involved in electron donation and acceptance during a chemical reaction. wuxibiology.com DFT calculations are commonly used to determine the energies and shapes of the HOMO and LUMO for isoindoline derivatives. researchgate.netresearchgate.net
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| HOMO | -6.8 | Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |
| Gap (LUMO-HOMO) | 5.3 | Energy gap, related to the molecule's stability and reactivity. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. wolfram.comnih.gov The MEP surface is colored to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.comresearchgate.net
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ethoxy groups, highlighting these as potential sites for interaction with electrophiles. Conversely, regions around the hydrogen atoms would exhibit a more positive potential. These maps are generated from the results of quantum chemical calculations, such as those performed with DFT. wolfram.comresearchgate.net The visualization of the MEP helps in understanding intermolecular interactions and the sites of chemical reactivity. nih.govwalisongo.ac.id
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a quantitative description of bonding in terms of Lewis-type structures. researchgate.net
NBO analysis can be used to study hyperconjugative interactions, charge transfer, and bond strengths within the this compound molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the delocalization of electron density, which is a key factor in molecular stability. The second-order perturbation theory analysis within the NBO framework estimates the energetic importance of these donor-acceptor interactions. uni-muenchen.de This analysis provides detailed insights into the intramolecular interactions that govern the structure and reactivity of the molecule. researchgate.netbohrium.com
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O(carbonyl) | π(C=O) | 35.2 | Lone Pair to Antibonding Orbital (Hyperconjugation) |
| σ(C-C) | σ(C-N) | 4.8 | Sigma Bond to Sigma Antibonding Orbital |
Prediction of Reactivity Descriptors
Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity of molecules like this compound. researchgate.net Reactivity descriptors derived from the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide insight into a molecule's kinetic stability and reaction tendencies. researchgate.net The HOMO energy (EHOMO) relates to the electron-donating ability, while the LUMO energy (ELUMO) corresponds to the electron-accepting ability. The energy gap between these orbitals (ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Global reactivity descriptors are calculated from these orbital energies to quantify different aspects of reactivity. These quantum chemical calculations are frequently performed to understand the electronic structure and reactive sites of organic compounds. researchgate.net Molecular electrostatic potential (MEP) maps are also generated to visualize electron density and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Table 1: Key Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap implies easier electronic excitation and higher reactivity. |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. Harder molecules have a larger energy gap. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
This table outlines the common reactivity descriptors calculated using DFT methods to predict the chemical behavior of molecules.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are crucial in determining the supramolecular assembly, crystal packing, and biological interactions of molecules. Computational methods like NCI analysis are used to visualize and understand these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. acs.org
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. chemrxiv.org It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ), different types of interactions can be distinguished.
Typically, these plots feature prominent spikes at low-density, low-gradient regions, which correspond to NCIs. chemrxiv.org The sign of λ₂ helps to differentiate between attractive (stabilizing) interactions like strong hydrogen bonds (λ₂ < 0) and repulsive (destabilizing) interactions found in sterically crowded regions (λ₂ > 0). Van der Waals interactions are characterized by λ₂ values close to zero. The resulting 3D visualization maps these interactions onto the molecular surface, with different colors (e.g., blue for strong attraction, green for weak van der Waals forces, and red for repulsion) indicating the nature and strength of the NCIs.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are plotted on a 2D "fingerprint plot," which provides a summary of all intermolecular contacts. nih.gov
Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for an Isoindoline-1,3-dione Derivative researchgate.net
| Contact Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 24.4 - 36.5 | Represents interactions between hydrogen atoms, typically the most abundant type of contact. nih.govnih.gov |
| O···H / H···O | 8.7 - 12.1 | Indicates the presence of hydrogen bonds, which are crucial for stabilizing the crystal structure. researchgate.net |
| C···H / H···C | 5.4 - 10.6 | Weak hydrogen bonding or van der Waals interactions involving carbon atoms. nih.gov |
| S···H / H···S | 4.5 - 5.6 | Interactions involving sulfur atoms, present in specific derivatives. researchgate.net |
This table illustrates the typical distribution of intermolecular contacts for a related isoindoline-1,3-dione scaffold, as determined by Hirshfeld analysis. Similar interactions are expected to play a role in the crystal packing of this compound.
Reduced Density Gradient (RDG) Analysis
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions involving the isoindolinone scaffold. mdpi.commdpi.com These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction energy barriers, providing a molecular-level understanding of reaction pathways. whiterose.ac.uk
For example, computational studies can explain the regioselectivity of reactions by comparing the activation energies of different possible pathways. researchgate.net In the synthesis of complex molecules containing an isoindolinone core, such as in photoinduced cyclization reactions to form cyclopeptides, computational modeling helps to define stable conformations of precursors and intermediates. mdpi.comnih.gov By simulating the reaction process, researchers can understand how factors like steric hindrance and electronic effects guide the formation of the final product. nih.gov This predictive power is essential for designing efficient synthetic routes and optimizing reaction conditions. scielo.br
Tautomerism and Isomerism Studies of this compound Systems
This compound can potentially exist in different tautomeric and isomeric forms. Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. researchgate.net For this compound, the most relevant tautomerism is the lactam-lactim equilibrium.
Lactam form: The standard this compound structure, containing a cyclic amide.
Lactim form: Formed by the migration of the amide proton to the carbonyl oxygen, resulting in a hydroxyl group and an imine C=N double bond within the five-membered ring. This form is known as 3-ethoxy-1-hydroxy-1H-isoindole.
Computational and spectroscopic methods, such as NMR and molecular orbital calculations, are used to determine the relative stability of these tautomers. nih.gov For many related cyclic 1,3-dione systems, studies have shown that one tautomer is significantly more stable and therefore predominates under normal conditions. nih.gov In the case of this compound, the lactam form is expected to be the more stable tautomer due to the high stability of the amide group compared to the imino-alcohol group of the lactim form. Computational calculations of the relative energies of the tautomers can confirm this preference and quantify the energy difference between them.
Advanced Chemical Applications and Future Research Directions
Strategic Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis
3-Ethoxy-1-isoindolinone serves as a valuable precursor in the synthesis of more complex molecular architectures. Its inherent reactivity allows for various chemical transformations, making it a key intermediate in the construction of diverse heterocyclic systems. The isoindolinone core is a privileged structure in medicinal chemistry, and the ethoxy group at the 3-position provides a convenient handle for introducing further molecular complexity. researchgate.netpreprints.org
Development of Novel Chemical Transformations Utilizing the this compound Scaffold
The this compound scaffold is a reactive platform for developing novel chemical reactions. The presence of the lactam (a cyclic amide) and the ethoxy group allows for a range of transformations. For instance, the ethoxy group can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of various substituents at the 3-position. This has been exploited in the synthesis of 3,3-disubstituted isoindolinones, which are a class of compounds with significant biological and pharmaceutical activities. researchgate.net
Recent research has focused on transition-metal-catalyzed reactions to functionalize the isoindolinone core. researchgate.netnih.gov These methods, including C-H activation, cross-coupling, and carbonylation, provide efficient pathways to a broad spectrum of substituted isoindolinones. nih.gov Furthermore, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation has been developed for isoindolinone synthesis, offering a simple and efficient route to this important nucleus. rsc.org The development of such novel transformations is critical for expanding the chemical space accessible from the this compound scaffold.
Exploration of New Catalytic Systems for Efficient Isoindolinone Synthesis
The synthesis of isoindolinones, including this compound, has been a major focus of research, with an emphasis on developing efficient and environmentally friendly catalytic systems. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been extensively used. researchgate.netnih.gov These catalysts facilitate a variety of synthetic strategies, such as C-H activation, cross-coupling, and carbonylation reactions, to construct the isoindolinone ring system. nih.gov
Recent advancements have seen the development of catalytic systems that operate under milder conditions and with greater efficiency. For example, a green and facile approach using a fluorous phosphine (B1218219) organocatalyst in green solvents has been reported for the synthesis of isoindolinones in good to excellent yields. rsc.orgrsc.org This method also allows for the recycling of both the catalyst and the solvent, significantly reducing waste. rsc.orgrsc.org Another innovative approach involves a palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation that does not require an external oxidant. rsc.org The ongoing exploration of new catalytic systems is crucial for making the synthesis of isoindolinones more sustainable and cost-effective.
| Catalyst System | Reaction Type | Key Advantages |
| Fluorous Phosphine | Tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters | Green solvents, room temperature, recyclable catalyst and solvent. rsc.orgrsc.org |
| Pd/C | Intramolecular dehydrogenative C(sp³)–H amidation | No external oxidant required, simple, efficient. rsc.org |
| Rhodium Complexes | Three-component synthesis | Single-step synthesis of substituted isoindolinones. nih.gov |
| Chiral Phosphoric Acid | Asymmetric Mannich-type reaction | Facile route to chiral isoindolinones with a quaternary stereocenter. researchgate.net |
In-depth Studies of Structure-Reactivity Relationships within the this compound Series
Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is fundamental for designing new synthetic methodologies and functional molecules. The electronic and steric properties of substituents on the aromatic ring and at the N-position of the isoindolinone core can significantly influence the reactivity of the lactam ring and the ethoxy group.
For example, in the synthesis of indole (B1671886) derivatives, which share structural similarities with isoindolinones, the nature and position of substituents play a crucial role in directing the outcome of the reaction. rsc.org Similarly, for this compound, electron-donating or electron-withdrawing groups on the benzene (B151609) ring can alter the electrophilicity of the carbonyl carbon and the lability of the ethoxy group. In-depth mechanistic studies, often supported by computational chemistry, are necessary to elucidate these structure-reactivity relationships. This knowledge will enable chemists to fine-tune the reactivity of the scaffold for specific applications.
Rational Design of Novel this compound Derivatives for Specific Chemical Applications
The rational design of novel this compound derivatives is a promising area for the development of molecules with tailored properties for specific chemical applications. By strategically modifying the core structure, it is possible to create new catalysts, ligands for metal complexes, or functional materials.
The versatility of the isoindolinone scaffold allows for the introduction of a wide range of functional groups. For instance, the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols has been reported, highlighting the potential for creating a diverse library of compounds. nih.gov The design process can be guided by computational modeling to predict the properties of the target molecules before their synthesis. This approach can accelerate the discovery of new derivatives with desired characteristics, such as enhanced catalytic activity or specific binding affinities.
Implementation of Green Chemistry Principles in Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of isoindolinones, including this compound, to develop more sustainable and environmentally friendly processes. ijcrt.org This involves the use of greener solvents, such as water or supercritical carbon dioxide, and the development of catalyst systems that can be easily recovered and reused. ijcrt.orgresearchgate.net
One example is the development of a tandem reaction for isoindolinone synthesis using a fluorous phosphine catalyst in green solvents at room temperature. rsc.orgrsc.org This method not only avoids the use of harsh reaction conditions but also allows for the recycling of the catalyst and solvent, minimizing waste generation. rsc.orgrsc.org Another approach involves the use of microwave irradiation to accelerate reactions and reduce energy consumption. researchgate.net The implementation of such green chemistry principles is essential for the long-term viability of isoindolinone synthesis on an industrial scale.
| Green Chemistry Principle | Application in Isoindolinone Synthesis | Reference |
| Use of Green Solvents | Reactions conducted in water or recyclable fluorous solvents. | rsc.orgresearchgate.net |
| Catalysis | Employment of recyclable organocatalysts and transition metal catalysts. | rsc.orgrsc.orgresearchgate.net |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | ijcrt.org |
| Energy Efficiency | Use of microwave irradiation and ambient temperature reactions. | rsc.orgresearchgate.net |
Computational Prediction and Validation of Novel Reaction Pathways and Material Properties
Computational chemistry plays an increasingly important role in the study of this compound and its derivatives. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict novel reaction pathways, elucidate reaction mechanisms, and understand the electronic structure and properties of these molecules.
For example, computational studies can help in understanding the regioselectivity and stereoselectivity observed in various reactions involving the isoindolinone scaffold. By modeling the transition states of different reaction pathways, researchers can gain insights into the factors that control the outcome of a reaction. This predictive power can guide the design of new experiments and accelerate the discovery of novel transformations. Furthermore, computational methods can be used to predict the material properties of new this compound derivatives, such as their electronic and optical properties, which could be relevant for applications in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
